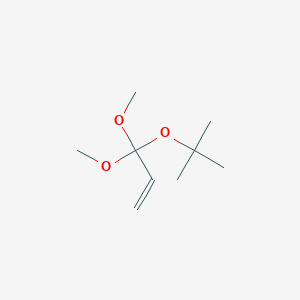
Benzaldehyde, 4-(1-hydroxy-2,2-dimethylpropyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzaldehyde, 4-(1-hydroxy-2,2-dimethylpropyl)- is an organic compound that belongs to the class of aromatic aldehydes. This compound is characterized by the presence of a benzene ring attached to an aldehyde group and a hydroxy-2,2-dimethylpropyl substituent. It is a derivative of benzaldehyde and is known for its unique chemical properties and applications in various fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, 4-(1-hydroxy-2,2-dimethylpropyl)- can be achieved through several methods. One common approach involves the reaction of benzaldehyde with a suitable reagent to introduce the hydroxy-2,2-dimethylpropyl group. This can be done using a Grignard reagent, such as 2,2-dimethylpropylmagnesium bromide, followed by hydrolysis to yield the desired compound.
Industrial Production Methods
In an industrial setting, the production of Benzaldehyde, 4-(1-hydroxy-2,2-dimethylpropyl)- may involve the use of catalytic processes to enhance the efficiency and yield of the reaction. Catalysts such as palladium or platinum can be employed to facilitate the addition of the hydroxy-2,2-dimethylpropyl group to the benzaldehyde molecule. The reaction conditions, including temperature and pressure, are optimized to ensure maximum conversion and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzaldehyde, 4-(1-hydroxy-2,2-dimethylpropyl)- undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as alkoxides or amines can be used in substitution reactions.
Major Products Formed
Oxidation: The major product is the corresponding carboxylic acid.
Reduction: The major product is the corresponding alcohol.
Substitution: The major products depend on the nucleophile used, resulting in various substituted derivatives.
Applications De Recherche Scientifique
Benzaldehyde, 4-(1-hydroxy-2,2-dimethylpropyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Benzaldehyde, 4-(1-hydroxy-2,2-dimethylpropyl)- involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. The hydroxy-2,2-dimethylpropyl group can also participate in hydrogen bonding and hydrophobic interactions, influencing the compound’s overall biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzaldehyde: The parent compound, which lacks the hydroxy-2,2-dimethylpropyl group.
4-Hydroxybenzaldehyde: A derivative with a hydroxy group attached to the benzene ring.
2-Hydroxybenzaldehyde: Another derivative with a hydroxy group in a different position on the benzene ring.
Uniqueness
Benzaldehyde, 4-(1-hydroxy-2,2-dimethylpropyl)- is unique due to the presence of the hydroxy-2,2-dimethylpropyl group, which imparts distinct chemical and biological properties
Propriétés
Numéro CAS |
59793-79-2 |
|---|---|
Formule moléculaire |
C12H16O2 |
Poids moléculaire |
192.25 g/mol |
Nom IUPAC |
4-(1-hydroxy-2,2-dimethylpropyl)benzaldehyde |
InChI |
InChI=1S/C12H16O2/c1-12(2,3)11(14)10-6-4-9(8-13)5-7-10/h4-8,11,14H,1-3H3 |
Clé InChI |
YPIWRNMQYFLKLU-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)C(C1=CC=C(C=C1)C=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


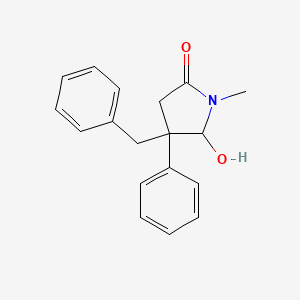

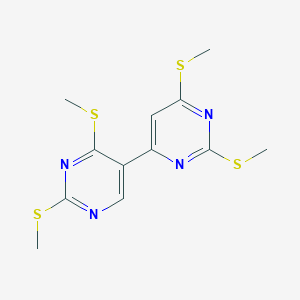
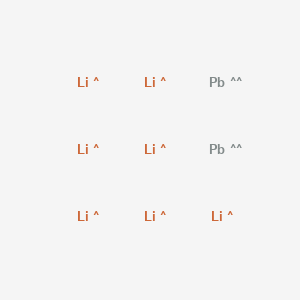
![1-[(1-Ethoxycyclopropyl)ethynyl]-4-methoxybenzene](/img/structure/B14603806.png)
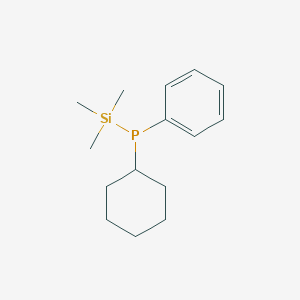
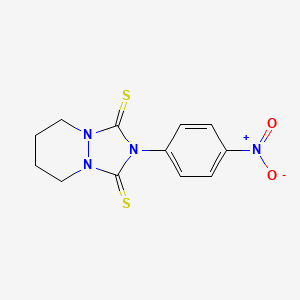
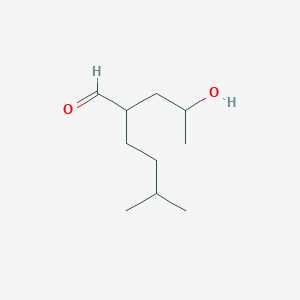

![2-Phenoxyethyl [(propan-2-yl)oxy]acetate](/img/structure/B14603848.png)
![2-[1-(2,5-Diethylphenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14603856.png)
![N-[(2-Acetylhydrazinylidene)methyl]-N-(2,6-dichlorophenyl)acetamide](/img/structure/B14603874.png)

